{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
Overview
Description
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is a useful research compound. Its molecular formula is C7H9N3O4S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it might interact with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties .
Result of Action
It is known that indole derivatives, which share structural similarities with this compound, have diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of a drug .
Biological Activity
The compound {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is a derivative of the 1,3,4-thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They have been extensively studied for their pharmacological properties, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Potential to inhibit tumor growth.
- Anti-inflammatory Effects : Reduction of inflammation in biological systems.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Thiadiazole derivatives exhibit potent antimicrobial activity. In a study evaluating various 1,3,4-thiadiazole compounds, several demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Inhibition Zone (mm) | Reference |
---|---|---|---|
1 | Staphylococcus aureus | 15 | |
2 | Escherichia coli | 12 | |
3 | Pseudomonas aeruginosa | 14 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been evaluated in various studies. For instance, the compound containing the thiadiazole moiety showed significant cytotoxicity against the HeLa cell line with an IC50 value of 29 μM . This suggests that modifications to the thiadiazole structure can enhance its effectiveness as an anticancer agent.
Table 2: Cytotoxicity of Thiadiazole Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Intercalation with DNA : Some studies have shown that these compounds can intercalate with DNA, disrupting replication and transcription processes .
- Oxidative Stress Modulation : The antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Study on Antimicrobial Efficacy
A recent study synthesized a series of thiadiazole derivatives and assessed their antibacterial activity. Among them, one compound was found to be equipotent with ampicillin against E. coli biofilm formation. Molecular docking studies suggested that these compounds interact effectively with bacterial enzymes like MurB .
Evaluation of Anticancer Properties
Another research focused on evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The findings indicated that derivatives with specific substituents showed enhanced cytotoxicity against multiple cancer types. The study emphasized the importance of structural modifications in improving therapeutic efficacy .
Properties
IUPAC Name |
2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-2-14-3-4-9-10-7(15-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPLPFGGNNARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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